Clivorine (Otonecine-Type) Is ~21-Fold More Cytotoxic Than Retrorsine (Retronecine-Type) in HepG2 Cells by MTT Assay
In a systematic comparison of pyrrolizidine alkaloid toxicity using HepG2 human hepatocellular carcinoma cells, the otonecine-type PA clivorine exhibited an MTT IC₂₀ of 0.013 ± 0.004 mM, while the retronecine-type PA retrorsine yielded an MTT IC₂₀ of 0.27 ± 0.07 mM, representing an approximately 21-fold difference in cytotoxic potency [1]. The BrdU incorporation assay confirmed this hierarchy (clivorine IC₂₀ = 0.066 ± 0.031 mM vs. retrorsine IC₂₀ = 0.19 ± 0.03 mM) [1]. The platyphylline-type PA platyphylline was substantially less toxic (MTT IC₂₀ = 0.85 ± 0.11 mM), establishing a robust potency rank order of otonecine-type > retronecine-type > platyphylline-type [1].
| Evidence Dimension | Cytotoxic potency (IC₂₀) in human hepatoma HepG2 cells |
|---|---|
| Target Compound Data | Clivorine (otonecine-type): IC₂₀ = 0.013 ± 0.004 mM (MTT), 0.066 ± 0.031 mM (BrdU) |
| Comparator Or Baseline | Retrorsine (retronecine-type): IC₂₀ = 0.27 ± 0.07 mM (MTT), 0.19 ± 0.03 mM (BrdU); Platyphylline (platyphylline-type): IC₂₀ = 0.85 ± 0.11 mM (MTT), 1.01 ± 0.40 mM (BrdU) |
| Quantified Difference | Clivorine is ~21-fold more potent than retrorsine by MTT IC₂₀; ~65-fold more potent than platyphylline |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT and BrdU incorporation assays; 48-h exposure |
Why This Matters
This head-to-head dataset enables procurement teams to select otonecine-type reference standards for high-sensitivity toxicity screening assays, where retronecine-type compounds would produce false-negative results at equivalent concentrations.
- [1] Li, Y. H., Tai, W. C. S., Khan, I., Lu, C., Lu, Y., Wong, W. Y., ... & Lin, G. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. *Journal of Ethnopharmacology*, 150(2), 560–567. doi:10.1016/j.jep.2013.09.010 View Source
